![molecular formula C11H14N2O B3200564 1-(6-Aminoindolin-1-yl)propan-1-one CAS No. 1018286-45-7](/img/structure/B3200564.png)
1-(6-Aminoindolin-1-yl)propan-1-one
Overview
Description
“1-(6-Aminoindolin-1-yl)propan-1-one” is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 190.24 . Other properties such as boiling point and storage conditions are not specified .Mechanism of Action
The mechanism of action of 1-(6-Aminoindolin-1-yl)propan-1-one involves the release of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in neurotransmitter activity, which is responsible for the psychoactive effects of the drug. The exact mechanism of action is not fully understood, but it is believed to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to the release of hormones such as cortisol and prolactin. In addition, it has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(6-Aminoindolin-1-yl)propan-1-one in lab experiments is its selectivity for serotonin, norepinephrine, and dopamine release. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation is its potential for abuse and its status as a controlled substance in many countries.
Future Directions
There are several future directions for research on 1-(6-Aminoindolin-1-yl)propan-1-one. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of research is its potential as a tool for studying the role of neurotransmitters in the brain and the development of new drugs that target these pathways. Additionally, research on the long-term effects of this compound use is needed to fully understand its potential risks and benefits.
Scientific Research Applications
1-(6-Aminoindolin-1-yl)propan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective serotonin-releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which makes it a useful tool for studying the role of serotonin, norepinephrine, and dopamine in the brain.
Safety and Hazards
properties
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-11(14)13-6-5-8-3-4-9(12)7-10(8)13/h3-4,7H,2,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAIHXQUGMRBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018286-45-7 | |
Record name | 1-(6-aminoindolin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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